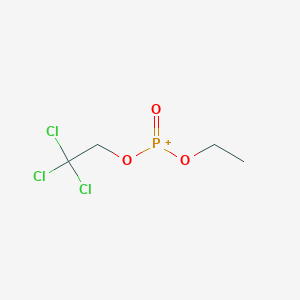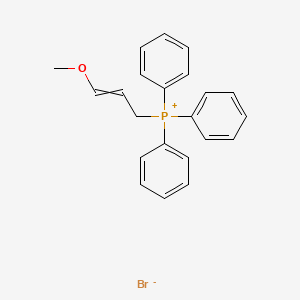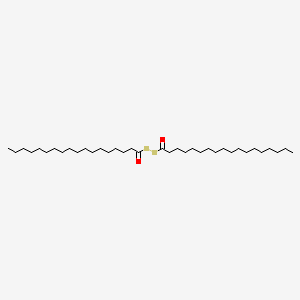
Se-octadecanoylselanyl octadecaneselenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Se-octadecanoylselanyl octadecaneselenoate is an organoselenium compound with the molecular formula C36H70O2Se2.
Vorbereitungsmethoden
The synthesis of Se-octadecanoylselanyl octadecaneselenoate typically involves the reaction of octadecanoyl chloride with sodium selenide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium species. The product is then purified using column chromatography .
Industrial production methods for organoselenium compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Se-octadecanoylselanyl octadecaneselenoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Se-octadecanoylselanyl octadecaneselenoate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other organoselenium compounds.
In industry, this compound is used in the production of selenium-containing materials, which have applications in electronics, photovoltaics, and catalysis .
Wirkmechanismus
The mechanism of action of Se-octadecanoylselanyl octadecaneselenoate involves its ability to modulate redox reactions and interact with various molecular targets. The compound can form selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) adducts with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways .
In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function. This leads to the generation of reactive oxygen species (ROS) and the activation of downstream signaling pathways involved in cell death .
Vergleich Mit ähnlichen Verbindungen
Se-octadecanoylselanyl octadecaneselenoate is similar to other organoselenium compounds such as selenocysteine, selenomethionine, and selenium dioxide (SeO2). it is unique in its structure and specific applications .
Selenocysteine: An amino acid that is incorporated into selenoproteins and has antioxidant properties.
Selenomethionine: Another amino acid that serves as a dietary source of selenium and has potential anticancer properties.
Selenium dioxide (SeO2): A commonly used oxidizing agent in organic synthesis.
This compound stands out due to its specific applications in the synthesis of other organoselenium compounds and its potential use as an anticancer agent .
Eigenschaften
CAS-Nummer |
65212-12-6 |
|---|---|
Molekularformel |
C36H70O2Se2 |
Molekulargewicht |
692.9 g/mol |
IUPAC-Name |
Se-octadecanoylselanyl octadecaneselenoate |
InChI |
InChI=1S/C36H70O2Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
UJIHUDRYMUCVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[Se][Se]C(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
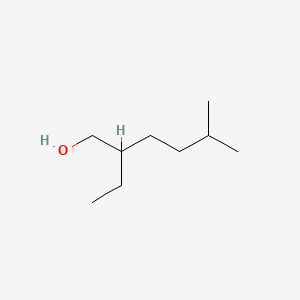
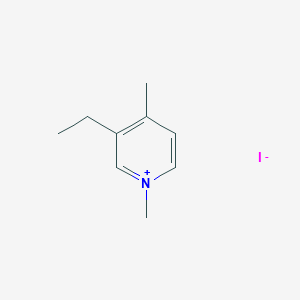
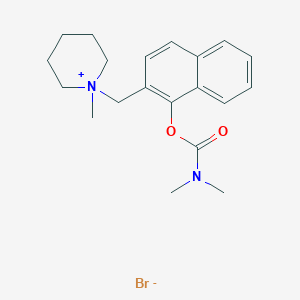

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
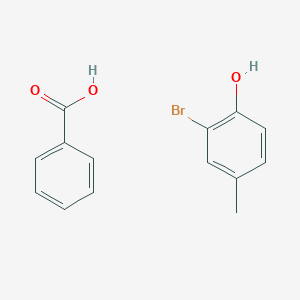
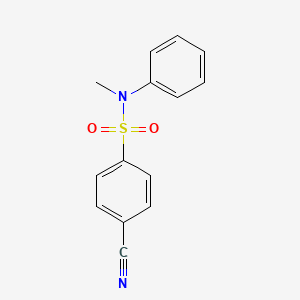
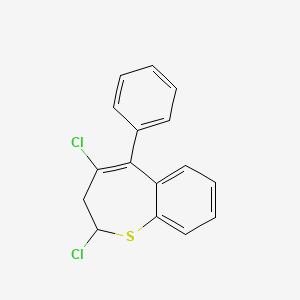
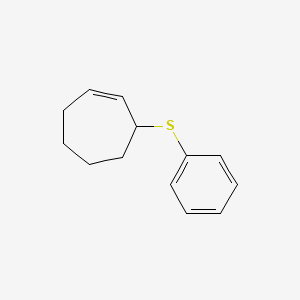
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

